molecular formula C16H22O3 B1305126 4-(4-Hexylphenyl)-4-oxobutanoic acid CAS No. 64779-08-4

4-(4-Hexylphenyl)-4-oxobutanoic acid

Cat. No. B1305126
CAS RN: 64779-08-4
M. Wt: 262.34 g/mol
InChI Key: WWHKOZXEVDESBN-UHFFFAOYSA-N
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Description

4-(4-Hexylphenyl)-4-oxobutanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structures or functional groups, such as 4-substituted 2,4-dioxobutanoic acids and their derivatives. These compounds are of interest due to their potential applications in fields like UV filtration, medicine, and materials science .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of anhydrides with amines or other nucleophiles to introduce various substituents on the 4-oxobutanoic acid backbone. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similar synthetic strategies could potentially be applied to synthesize 4-(4-Hexylphenyl)-4-oxobutanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These methods provide information about the functional groups, bond conformations, and overall molecular geometry. For instance, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell with specific geometric parameters . Similar analysis could be expected for 4-(4-Hexylphenyl)-4-oxobutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of these compounds can involve various types of reactions, such as deamination, reduction, and photocyclization. For example, the UV filter compound 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside is suggested to be derived from L-3-hydroxykynurenine O-beta-D-glucoside through a deamination-reduction process . The potential for photocyclization reactions has also been discussed in the context of compounds with similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and thermal stability, are important for their practical applications. For example, the compound 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ was found to be thermally stable up to 130 °C with a melting point of 163 °C . The liquid crystalline character of certain 4-oxy acids has been studied using techniques like DSC and VTXRD . These properties would be relevant for the analysis of 4-(4-Hexylphenyl)-4-oxobutanoic acid as well.

Scientific Research Applications

1. Structural Analysis and Vibrational Studies

4-(4-Hexylphenyl)-4-oxobutanoic acid and similar compounds have been the subject of various structural and vibrational studies. For instance, Rahul Raju et al. (2015) analyzed the molecular structure, hyperpolarizability, and other characteristics of a closely related compound using spectroscopic methods and theoretical calculations. Such studies are fundamental in understanding the molecular properties and potential applications of these compounds.

2. Molecular Docking and Electronic Studies

Research conducted by K. Vanasundari et al. (2018) involved molecular docking, vibrational, and structural investigations of compounds similar to 4-(4-Hexylphenyl)-4-oxobutanoic acid. Their work emphasizes the importance of these compounds in understanding molecular interactions and potential biological activities, which can lead to pharmaceutical applications.

3. Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 4-(4-Hexylphenyl)-4-oxobutanoic acid have been extensively studied. For instance, P. Nayak et al. (2014) detailed the synthesis of a similar compound and its structural analysis using various spectroscopic methods. Understanding the synthesis pathways and structural features of these compounds is essential for their potential application in various fields, including materials science.

4. Antioxidant Properties

Research into the antioxidant properties of derivatives of 4-oxobutanoic acid, such as the study conducted by S. Stanchev et al. (2009), highlights the potential use of these compounds in medicinal chemistry. Understanding these properties is crucial for developing new therapeutic agents.

5. Nonlinear Optical Materials

Studies such as the one by H. Kiyani et al. (2015) have shown that derivatives of 4-oxobutanoic acid could serve as candidates for nonlinear optical materials. This has implications for the development of new materials in optics and electronics.

Safety And Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, specific safety and hazard information for “4-(4-Hexylphenyl)-4-oxobutanoic acid” is not available .

Future Directions

The future directions of a compound refer to potential applications and research. Unfortunately, specific future directions for “4-(4-Hexylphenyl)-4-oxobutanoic acid” are not available .

properties

IUPAC Name

4-(4-hexylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKOZXEVDESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384256
Record name 4-(4-hexylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hexylphenyl)-4-oxobutanoic acid

CAS RN

64779-08-4
Record name 4-(4-hexylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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